Cas no 1537166-75-8 ([1-(Aminomethyl)-4-propylcyclohexyl]methanol)

[1-(Aminomethyl)-4-propylcyclohexyl]methanol is a cyclohexane derivative featuring both aminomethyl and hydroxymethyl functional groups, offering versatile reactivity for synthetic applications. Its structural rigidity, imparted by the cyclohexyl backbone, enhances stereochemical control in organic transformations, while the propyl substituent contributes to lipophilicity, making it suitable for hydrophobic intermediates. The dual functional groups enable selective modifications, facilitating its use as a building block in pharmaceuticals, agrochemicals, or specialty materials. The compound’s balanced polarity and stability under mild conditions further support its utility in multistep syntheses. Potential applications include chiral auxiliaries or ligands in asymmetric catalysis, leveraging its stereocenter for enantioselective processes.
[1-(Aminomethyl)-4-propylcyclohexyl]methanol structure
1537166-75-8 structure
Product Name:[1-(Aminomethyl)-4-propylcyclohexyl]methanol
CAS No:1537166-75-8
MF:C11H23NO
MW:185.306423425674
CID:5274364
Update Time:2025-06-08

[1-(Aminomethyl)-4-propylcyclohexyl]methanol Chemical and Physical Properties

Names and Identifiers

    • [1-(aminomethyl)-4-propylcyclohexyl]methanol
    • [1-(Aminomethyl)-4-propylcyclohexyl]methanol
    • Inchi: 1S/C11H23NO/c1-2-3-10-4-6-11(8-12,9-13)7-5-10/h10,13H,2-9,12H2,1H3
    • InChI Key: SKSWXQWCGVCMPA-UHFFFAOYSA-N
    • SMILES: OCC1(CN)CCC(CCC)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 139
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.2

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Additional information on [1-(Aminomethyl)-4-propylcyclohexyl]methanol

Introduction to [1-(Aminomethyl)-4-propylcyclohexyl]methanol (CAS No. 1537166-75-8)

[1-(Aminomethyl)-4-propylcyclohexyl]methanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1537166-75-8, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of [1-(Aminomethyl)-4-propylcyclohexyl]methanol consists of a cyclohexane ring substituted with an amine group and a propyl chain, which contributes to its versatile reactivity and biological activity.

The synthesis and characterization of [1-(Aminomethyl)-4-propylcyclohexyl]methanol involve advanced techniques in organic chemistry. The presence of the primary amine group (NH₂) makes this compound a valuable intermediate in the synthesis of various pharmacologically active molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the treatment of neurological disorders and inflammatory conditions.

One of the most intriguing aspects of [1-(Aminomethyl)-4-propylcyclohexyl]methanol is its ability to interact with biological targets. The cyclohexyl moiety provides a hydrophobic environment, while the amine group allows for hydrogen bonding interactions, making it an excellent candidate for designing small-molecule drugs. Researchers have been exploring its potential as a ligand in enzyme inhibition studies, where it has shown promising results in modulating the activity of enzymes involved in metabolic pathways.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of [1-(Aminomethyl)-4-propylcyclohexyl]methanol. Molecular docking studies have revealed that this compound can effectively bind to specific protein targets, suggesting its utility in designing targeted therapies. For instance, it has been found to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling pathways.

The pharmacokinetic properties of [1-(Aminomethyl)-4-propylcyclohexyl]methanol are also under investigation. Its structural features suggest good solubility and bioavailability, which are critical factors for drug efficacy. Preliminary pharmacokinetic studies indicate that this compound exhibits moderate absorption and distribution rates, making it a promising candidate for oral administration. Additionally, its stability under various physiological conditions enhances its potential as a drug candidate.

In vitro and in vivo studies have provided valuable insights into the therapeutic potential of [1-(Aminomethyl)-4-propylcyclohexyl]methanol. In cell culture models, this compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Animal studies have further supported these findings, showing reductions in inflammation and pain responses following treatment with [1-(Aminomethyl)-4-propylcyclohexyl]methanol.

The development of novel drug candidates often involves optimizing synthetic routes to improve yield and purity. Researchers have been working on refining the synthetic methodology for [1-(Aminomethyl)-4-propylcyclohexyl]methanol to ensure scalability and cost-effectiveness. Advances in catalytic processes have enabled more efficient synthesis, reducing waste and improving overall efficiency.

The regulatory landscape for new drug development is stringent, requiring thorough characterization and testing before clinical trials can begin. The documentation and analysis of [1-(Aminomethyl)-4-propylcyclohexyl]methanol must adhere to strict guidelines to ensure safety and efficacy. Collaborative efforts between chemists, biologists, and regulatory experts are essential to navigate these challenges successfully.

The future prospects for [1-(Aminomethyl)-4-propylcyclohexyl]methanol are promising, with ongoing research aimed at expanding its therapeutic applications. Investigating its interactions with other biological targets and exploring combination therapies could lead to more effective treatments for various diseases. As our understanding of molecular interactions continues to grow, so too will the potential uses for this versatile compound.

In conclusion, [1-(Aminomethyl)-4-propylcyclohexyl]methanol (CAS No. 1537166-75-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activity make it a valuable compound for drug development. With continued research and innovation, this compound has the potential to contribute to the treatment of numerous diseases, improving patient outcomes worldwide.

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